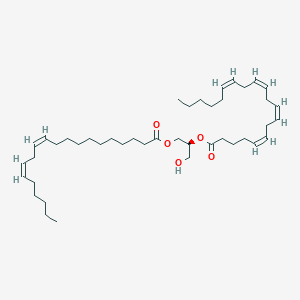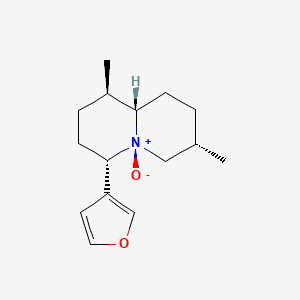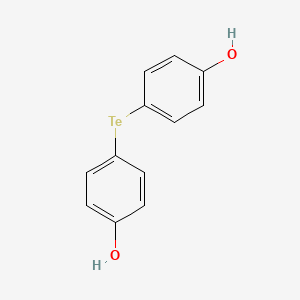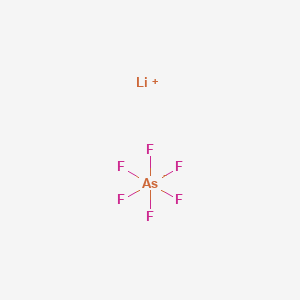
Passifloricin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Passifloricin C is a natural product found in Passiflora foetida with data available.
Aplicaciones Científicas De Investigación
Comparative Metabolite Profiling and Fingerprinting of Genus Passiflora
Research reveals the diverse phytochemical composition of the Passiflora genus, including Passiflora incarnata and other species. This study identified 78 metabolites, including flavonoids and fatty acid conjugates, contributing to the anxiolytic and sedative properties of these species. Such findings highlight the potential medicinal applications of Passifloricin C in treating CNS disorders (Farag et al., 2016).
Pharmacological Activities of the Genus Passiflora
A comprehensive review of patents related to Passiflora suggests a growing interest in pharmaceutical development using its species. The diverse bioactive compounds, particularly C-glycoside flavonoids, in Passiflora highlight its pharmacological potential, including applications of Passifloricin C (Leal et al., 2022).
Antiparasite and Antimycobacterial Activity of Passifloricin Analogues
Structural analogues of Passifloricin, including Passifloricin C, show significant in vitro activity against Leishmania panamensis, Plasmodium falciparum, and Mycobacterium tuberculosis. This study underscores the antiprotozoal and antimycobacterial potential of Passifloricin C and its analogues (Cardona et al., 2006).
Potentiation of Antibiotic Activity by Passiflora Cincinnata
This research examines how extracts from Passiflora cincinnata, possibly containing Passifloricin C, can enhance the effectiveness of conventional antibiotics against Staphylococcus aureus and Escherichia coli. This indicates a potential role for Passifloricin C in developing synergistic antimicrobial therapies (Siebra et al., 2016).
Propiedades
Fórmula molecular |
C28H52O7 |
|---|---|
Peso molecular |
500.7 g/mol |
Nombre IUPAC |
[(2R,4S,6S)-4,6-dihydroxy-1-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]henicosan-2-yl] acetate |
InChI |
InChI=1S/C28H52O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(30)17-24(31)18-26(34-22(2)29)21-27-19-25(32)20-28(33)35-27/h23-27,30-32H,3-21H2,1-2H3/t23-,24-,25-,26+,27-/m0/s1 |
Clave InChI |
RDGZXVIPYWJQBR-JUCVYKANSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC[C@@H](C[C@@H](C[C@H](C[C@@H]1C[C@@H](CC(=O)O1)O)OC(=O)C)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(CC(CC(CC1CC(CC(=O)O1)O)OC(=O)C)O)O |
Sinónimos |
passifloricin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-({[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}amino)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1243651.png)



![1-[4-[(2-Methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B1243659.png)
![4-{3-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-imidazol-1-yl]-propyl}-morpholine](/img/structure/B1243661.png)